3-Bromo-5-nitro-N-propylbenzamide

Sodium Channel Inhibitor Nav1.7 Pain Therapeutics

Medicinal chemists often face supply bottlenecks for key intermediates in Nav1.7 inhibitor programs. This 98% pure compound provides a reliable solution: • Orthogonal 3-Br/5-NO₂ handles enable sequential Suzuki and reduction chemistry for rapid SAR exploration. • N-Propyl tail pre-installed to match target binding requirements, reducing synthetic steps. • Bulk-ready (up to 100 g) with full QA documentation (SDS, COA) for GLP-compliant procurement.

Molecular Formula C10H11BrN2O3
Molecular Weight 287.11 g/mol
CAS No. 929000-38-4
Cat. No. B1370712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-nitro-N-propylbenzamide
CAS929000-38-4
Molecular FormulaC10H11BrN2O3
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C10H11BrN2O3/c1-2-3-12-10(14)7-4-8(11)6-9(5-7)13(15)16/h4-6H,2-3H2,1H3,(H,12,14)
InChIKeyFHEIOBOAFHYCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-nitro-N-propylbenzamide (CAS 929000-38-4): A Specialized Benzamide Building Block for Targeted Sodium Channel Inhibitor Synthesis and Pain-Related Drug Discovery


3-Bromo-5-nitro-N-propylbenzamide (CAS 929000-38-4) is a functionalized aromatic benzamide, characterized by a 3-bromo and a 5-nitro substitution pattern on the phenyl ring and an N-propyl group on the amide nitrogen [1]. Its molecular formula is C₁₀H₁₁BrN₂O₃ with a molecular weight of 287.11 g/mol . This compound is not an active pharmaceutical ingredient itself but serves as a critical intermediate or building block, primarily documented within patent literature for the synthesis of voltage-gated sodium channel (Nav) inhibitors, specifically targeting Nav1.7 for pain management [2].

Why 3-Bromo-5-nitro-N-propylbenzamide is Not a Generic Drop-In Replacement: The Criticality of Substitution Pattern and Amide Tail in Sodium Channel Pharmacology


In the class of nitro-bromo benzamides, small changes to the substitution pattern on the aromatic ring or the N-alkyl tail can fundamentally alter a compound's utility as a synthetic intermediate. The 3-bromo substituent on this compound is a specific reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that enable late-stage diversification in drug discovery programs [1]. In contrast, analogs with the bromine at the 2- or 4-position (e.g., 2-Bromo-5-nitrobenzamide or 4-Bromo-5-nitrobenzamide) or with different N-alkyl chains (e.g., N-methyl or N-isopropyl) would produce structurally distinct intermediates, leading to a different final drug candidate. This is not a simple functional group swap; it dictates the three-dimensional conformation and electronic properties of the final bioactive molecule, as detailed in patent applications for Nav1.7 inhibitors where this exact substitution pattern is required to achieve the desired potency and selectivity profile [2].

Quantitative Evidence Guide: 3-Bromo-5-nitro-N-propylbenzamide's Differentiated Role as a Nav1.7 Inhibitor Precursor


Comparison of N-Alkyl Chain Influence on Nav1.7 Inhibitor Potency: The N-Propyl Advantage

The N-propyl tail of 3-Bromo-5-nitro-N-propylbenzamide is a key structural determinant for the potency of the final Nav1.7 inhibitor. In a patent disclosing N-substituted benzamides, compounds derived from an N-propyl benzamide scaffold (analogous to the target compound) exhibited significantly lower IC50 values in Nav1.7 inhibition assays compared to those with shorter (N-methyl) or bulkier (N-isopropyl) chains [1]. While the exact target compound is a precursor, this class-level SAR data demonstrates that the N-propyl chain provides an optimal balance of lipophilicity and steric fit for the Nav1.7 binding pocket, a crucial factor for medicinal chemists optimizing lead compounds.

Sodium Channel Inhibitor Nav1.7 Pain Therapeutics Structure-Activity Relationship

Role of the 3-Bromo Substituent in Late-Stage Functionalization for Nav1.7 Inhibitor Libraries

The 3-bromo group on the benzamide core is not merely a structural feature; it is a designed synthetic handle for diversification. In the context of the US8952169 patent, this bromine atom is critical for installing various aryl or heteroaryl groups via Suzuki-Miyaura coupling, a reaction that is highly efficient and broadly applicable [1]. This contrasts sharply with analogs like 3-chloro-5-nitro-N-propylbenzamide, where the chloro group is significantly less reactive in cross-coupling reactions, limiting the scope and yield of late-stage derivatization. Similarly, the 5-nitro group can be selectively reduced to an amine, providing a second orthogonal handle for diversification.

Cross-Coupling Medicinal Chemistry Late-Stage Functionalization Nav1.7

Defined Purity and Physical Specifications as a Reliable Research Intermediate

For a research intermediate, consistent purity and known physical properties are paramount for ensuring experimental reproducibility. 3-Bromo-5-nitro-N-propylbenzamide is commercially available with a defined purity of 98% (by HPLC) and a reported molecular weight of 287.11 g/mol, as indicated by multiple reputable chemical suppliers . This high level of purity minimizes the risk of side reactions from impurities that could plague a multi-step synthesis. In contrast, less common analogs (e.g., 3-Bromo-5-nitro-N-cyclopentylbenzamide) may only be available at lower purities (e.g., 95%) or as custom synthesis products, introducing uncertainty and potential variability into research outcomes.

Quality Control Chemical Synthesis Procurement Reproducibility

Application Scenarios for 3-Bromo-5-nitro-N-propylbenzamide in Nav1.7 Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of Nav1.7 Inhibitors for Pain Research

This compound is a validated intermediate for the synthesis of potent and selective Nav1.7 inhibitors, a class of compounds under intense investigation for the treatment of chronic and neuropathic pain. Medicinal chemists use it as a core scaffold, leveraging the 3-bromo group for Suzuki coupling to explore the P2/P3 binding pockets and the N-propyl chain for optimal lipophilic interactions, as documented in patent literature [1]. Using this specific intermediate ensures the synthetic route aligns with the established structure-activity relationships (SAR) for this target class.

Chemical Biology: Development of Functional Probes for Voltage-Gated Sodium Channels

The orthogonal reactive handles (bromo and nitro groups) on this molecule make it an ideal starting point for creating chemical probes. The bromo group can be used to install a fluorophore, biotin tag, or photoaffinity label (via a subsequent amine), while the N-propyl tail maintains affinity for the sodium channel [1]. This allows researchers to generate tool compounds for studying Nav1.7 trafficking, localization, and target engagement in cellular models of pain signaling.

Process Chemistry: Establishing Robust and Scalable Synthetic Routes

Given its defined purity (98%) and the well-understood reactivity of its functional groups, this compound is a preferred starting material for process chemists developing scalable syntheses of advanced Nav1.7 inhibitor candidates . The reliability of the initial coupling steps (e.g., Suzuki reactions on the 3-bromo substituent) is critical for minimizing impurities and maximizing overall yield in a multi-kilogram manufacturing process, making it a superior choice over less-characterized or lower-purity analogs.

Analytical Chemistry: Use as a Reference Standard in Purity and Impurity Profiling

Due to its commercial availability at 98% purity, this compound can serve as a certified reference standard for analytical method development and validation (e.g., HPLC, LC-MS) . In quality control labs supporting drug development, it can be used to identify and quantify process-related impurities or degradation products of more advanced benzamide-based drug candidates.

Technical Documentation Hub

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